Levofloxacin Glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-VVQRKAEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857927 | |
| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160962-46-9 | |
| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of UDP-Glucuronosyltransferases
Levofloxacin glucuronidation is predominantly catalyzed by hepatic UGT enzymes, with UGT1A1, UGT1A3, and UGT1A9 identified as the primary isoforms responsible. These enzymes transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to levofloxacin’s carboxyl group, forming an acyl glucuronide conjugate. Recombinant UGT studies demonstrate that UGT1A1 exhibits the highest intrinsic clearance (V<sub>max</sub>/K<sub>m</sub>) for levofloxacin, followed by UGT1A9 and UGT1A3.
Enzyme Kinetics
Kinetic parameters derived from human liver microsomes reveal a K<sub>m</sub> range of 1.9–10.0 mM for levofloxacin, indicating moderate substrate affinity. The rank order of intrinsic clearance is moxifloxacin > grepafloxacin > sitafloxacin > levofloxacin, reflecting structural influences on enzymatic efficiency.
In Vitro Preparation Methods
Human Liver Microsomes
Human liver microsomes remain the gold standard for studying levofloxacin glucuronidation. Incubations typically involve:
-
Substrate : 1–10 mM levofloxacin
-
Cofactor : 5 mM UDPGA
-
Buffer : 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl<sub>2</sub>
-
Temperature : 37°C
Reactions are terminated by adding ice-cold acetonitrile, followed by centrifugation and analysis via HPLC or LC-MS/MS.
Recombinant UGT Systems
Recombinant UGT enzymes expressed in HEK293 or baculovirus systems enable isoform-specific activity profiling. For UGT1A1:
UGT1A9 shows higher substrate capacity but lower affinity (K<sub>m</sub> = 8.1 ± 1.2 mM), making it less efficient than UGT1A1 under physiological conditions.
Optimization of Glucuronidation Efficiency
pH and Temperature Dependence
Maximal glucuronidation occurs at pH 7.4, aligning with physiological conditions. Deviations below pH 6.5 or above pH 8.0 reduce activity by >50%. Temperature optima are narrow (37–40°C), with activation energy (ΔG) calculated at 36 ± 3.2 kJ/mol using the Arrhenius equation.
Cofactor and Cation Requirements
Magnesium ions (Mg<sup>2+</sup>) enhance UDPGA binding, increasing reaction velocity by 30–40% at 10 mM concentrations. Substitution with Ca<sup>2+</sup> or Mn<sup>2+</sup> reduces efficiency, highlighting ion specificity.
Inhibitors and Modulators
Competitive Inhibition
Bilirubin, a UGT1A1 substrate, potently inhibits levofloxacin glucuronidation (IC<sub>50</sub> = 4.7–4.9 µM). Mefenamic acid selectively targets UGT1A9 (IC<sub>50</sub> = 9.8 µM), enabling isoform-specific modulation.
Clinical Implications
Polymorphisms in UGT1A1 (e.g., UGT1A128 allele) reduce glucuronidation capacity, necessitating dose adjustments in patients with Gilbert’s syndrome.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 294 nm) resolves levofloxacin glucuronide from parent drug and matrix components. LC-MS/MS provides superior specificity, utilizing transitions m/z 460 → 284 (levofloxacin) and m/z 636 → 460 (glucuronide).
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms β-1-O-acyl glucuronide formation, with characteristic shifts at δ 5.6 (anomeric proton) and δ 170–175 ppm (carbonyl carbon).
Industrial Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions: Levofloxacin Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety can be cleaved off, reverting it back to Levofloxacin. This reaction is facilitated by enzymes such as β-glucuronidase.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucuronidase in an aqueous buffer at pH 5.0-7.0.
Oxidation and Reduction: this compound is relatively stable and does not commonly undergo oxidation or reduction under physiological conditions.
Major Products: The major product of the hydrolysis reaction is Levofloxacin, which retains its antimicrobial properties.
Scientific Research Applications
Pharmacological Properties
Levofloxacin is primarily known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its glucuronide metabolite is formed through phase II metabolism, which enhances its solubility and excretion. The pharmacokinetics of levofloxacin glucuronide are crucial for understanding its efficacy and safety profile in various patient populations.
Table 1: Pharmacokinetic Parameters of Levofloxacin and Its Glucuronide
| Parameter | Levofloxacin | This compound |
|---|---|---|
| Half-life | 6-8 hours | Varies based on renal function |
| Peak plasma concentration | 5.7 - 11.8 µg/mL | Not extensively studied |
| Volume of distribution | 100-200 L | Not extensively studied |
| Clearance | 1.5 - 2.0 L/h | Not extensively studied |
Clinical Applications
This compound has been investigated for various clinical applications, particularly in severe infections where levofloxacin is indicated.
Safety Profile and Adverse Effects
While levofloxacin is generally well-tolerated, adverse effects can occur. A notable case involved a patient who experienced severe hypoglycemia attributed to high levels of levofloxacin during hemodialysis . Such cases underscore the importance of monitoring drug levels and potential interactions with renal function.
Case Studies
Several case studies provide insights into the clinical implications of levofloxacin and its glucuronide metabolite.
Case Study: Severe Infection Management
In a clinical setting, a patient with complicated skin infections was treated with high-dose levofloxacin (750 mg). The treatment led to significant improvement within days, with the glucuronide metabolite likely aiding in maintaining effective drug levels in the system .
Case Study: Adverse Reactions
Another case reported visual hallucinations in a patient receiving levofloxacin for pneumonia. This adverse effect highlights the need for awareness regarding neuropsychiatric effects associated with fluoroquinolones . While direct connections to this compound were not established, understanding these reactions is crucial for patient safety.
Mechanism of Action
Levofloxacin Glucuronide itself is pharmacologically inactive. its parent compound, Levofloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Metabolic Stability and Degradation Kinetics
Acyl glucuronides exhibit variable stability depending on structural modifications. For example:
- Unsubstituted and mono-methyl-substituted acyl glucuronides have similar degradation half-lives (t1/2 ~16–23 hours*), while di-methylated derivatives show significant differences: Di-methyl acyl glucuronide: t1/2 = 23.3 hours Di-methyl acyl glucoside: t1/2 = 16 hours .
| Compound Type | Substituents | Half-Life (h) |
|---|---|---|
| Acyl glucuronide | Di-methylated | 23.3 |
| Acyl glucoside | Di-methylated | 16.0 |
Interactions with β-Glucuronidase
Bacterial β-glucuronidase in the gut microbiome can deconjugate glucuronides, reactivating parent compounds. This lack of inhibition may allow levofloxacin glucuronide to undergo enterohepatic recirculation, prolonging systemic exposure.
| Compound | β-Glucuronidase Inhibition |
|---|---|
| Levofloxacin | No |
| Ciprofloxacin | Yes |
| Gatifloxacin | Yes |
Plasma and Albumin Interactions
Acyl glucuronides (e.g., oxaprozin glucuronide) bind reversibly to albumin, facilitating hydrolysis and isomerization. Competitive inhibitors like naproxen reduce this binding, altering metabolite persistence . This compound may exhibit similar protein-binding behavior, influencing its distribution and clearance.
Analytical Considerations
- Ion mobility-mass spectrometry (IMS) can separate isomeric glucuronides (e.g., etiocholanolone vs. epiandrosterone glucuronides) based on collision cross-section (CCS) values .
- Triclosan glucuronides demonstrate structural compaction upon conjugation, with primary metabolites being more compact than secondary ones .
Biological Activity
Levofloxacin glucuronide, a metabolite of the fluoroquinolone antibiotic levofloxacin, is formed through the process of glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.
Overview of Levofloxacin and Its Metabolite
Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections. Its glucuronide conjugate, this compound, is formed in the liver and plays a significant role in the drug's metabolism and excretion. The primary enzymes involved in this process include UGT1A1, UGT1A3, and UGT1A9 .
Pharmacokinetics
Levofloxacin exhibits high oral bioavailability (99-100%) and is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours post-administration. The elimination half-life of levofloxacin is approximately 6-8 hours . In urine analysis, this compound has been identified as a significant metabolite alongside minor metabolites such as desmethyl levofloxacin and levofloxacin n-oxide .
Table 1: Pharmacokinetic Parameters of Levofloxacin
| Parameter | Value |
|---|---|
| Bioavailability | 99-100% |
| Peak Plasma Concentration | 1-2 hours |
| Elimination Half-Life | 6-8 hours |
| Major Metabolite in Urine | Levofloxacin |
| Minor Metabolites | Desmethyl levofloxacin, Levofloxacin n-oxide, this compound |
Levofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription in bacteria. The glucuronidation process does not significantly alter the pharmacological activity of the parent compound but may influence its excretion and potential toxicity.
Case Studies
- Hypoglycemia Induced by Levofloxacin : A notable case involved a 65-year-old woman with type 2 diabetes who experienced severe hypoglycemia after starting levofloxacin therapy. Despite supportive measures, her hypoglycemic episodes persisted until treated with octreotide . This case highlights the need for awareness regarding potential adverse effects linked to levofloxacin and its metabolites.
- Efficacy in Treating Infections : A retrospective study analyzed the efficacy of levofloxacin in pediatric patients with bacterial infections. The study reported a significant reduction in white blood cell counts and C-reactive protein levels post-treatment, indicating effective management of infections .
Toxicological Considerations
This compound's role in toxicity is an area of ongoing research. While it is generally considered less active than its parent compound, understanding its pharmacokinetic properties can help assess potential risks associated with prolonged use or overdose scenarios .
Q & A
Basic Research Questions
Q. How is Levofloxacin Glucuronide detected and quantified in biological samples?
- Methodological Answer : Detection typically involves hydrolysis of glucuronide metabolites using β-glucuronidase (50 kU/mL in 100 mM ammonium acetate buffer, pH 5.0–6.0) to release the parent compound, followed by reversed-phase LC-MS/MS analysis. This approach addresses the high polarity of glucuronides, which complicates direct chromatographic retention. Urine samples should be spiked with internal standards (e.g., deuterated analogs) to control recovery variability . Interspecies differences must be considered, as this compound (M1) is observed in rats, dogs, and monkeys but not in humans .
Q. What are the primary metabolic pathways leading to this compound formation?
- Methodological Answer : Levofloxacin undergoes phase II metabolism via UDP-glucuronosyltransferase (UGT)-mediated conjugation, primarily forming β-glucuronide (M1). In non-human models, minor pathways include N-demethylation (M2) and N-oxidation (M3). However, human studies report negligible glucuronidation, emphasizing species-specific metabolic profiles. Experimental validation requires liver microsomal assays or in vivo pharmacokinetic studies with mass balance analysis .
Q. What factors influence urinary excretion kinetics of this compound?
- Methodological Answer : Key factors include renal function, urinary pH, and creatinine normalization. In Rhesus monkeys, ~58–65% of Levofloxacin is excreted unchanged in urine, with glucuronides representing <5% of metabolites. Failure to correct for urinary creatinine concentration can introduce variability, as seen in diazepam glucuronide studies .
Advanced Research Questions
Q. How do interspecies differences in glucuronidation affect pharmacokinetic extrapolation to humans?
- Methodological Answer : Rodent and primate models exhibit glucuronide formation (e.g., M1 in rats), while humans show minimal activity. Researchers must use human hepatocyte cultures or recombinant UGT isoforms (e.g., UGT1A1/1A3) to validate metabolic pathways. Interspecies differences necessitate caution when extrapolating clearance rates or dose-response relationships .
Q. What experimental designs optimize hydrolysis conditions for glucuronide metabolites in urine?
- Methodological Answer : Central Composite Design (CCD) with Response Surface Methodology (RSM) can optimize variables like enzyme concentration, pH, and incubation time. For example, a 20-run CCD with factors such as β-glucuronidase activity (10–50 kU/mL) and pH (4.5–6.5) identifies optimal hydrolysis efficiency while minimizing matrix interference .
Q. How can Bayesian analysis improve the interpretation of glucuronide enrichment data?
- Methodological Answer : Bayesian Markov Chain Monte Carlo (MCMC) simulations analyze positional 2H-enrichment in glucuronides (e.g., H5/H2 ratios from NMR) to estimate gluconeogenesis and glycogenolysis fluxes. This approach reduces operator bias and integrates uncertainty from urinary lag times (~30–60 minutes post-hepatic synthesis) .
Q. What are the stability considerations for this compound in stored biological samples?
- Methodological Answer : Urinary glucuronides are stable for ≥4 months at –20°C, unlike plasma glucose, which degrades within a month. Storage protocols should avoid freeze-thaw cycles and use preservatives (e.g., sodium azide) to prevent bacterial β-glucuronidase activity, which can hydrolyze metabolites artifactually .
Key Methodological Recommendations
- Species Selection : Use non-human primates for glucuronidation studies only when human-relevant UGT isoforms are confirmed .
- Data Normalization : Correct urinary metabolite concentrations for creatinine to mitigate individual variability .
- Analytical Validation : Employ stable isotope-labeled internal standards in LC-MS/MS to improve quantification accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
